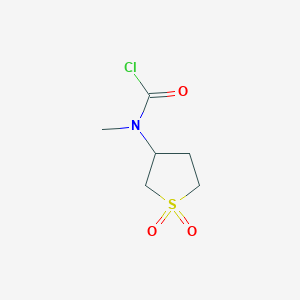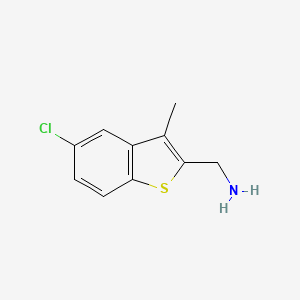
(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine
Descripción general
Descripción
(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, also known as 5CM1BT, is a relatively new and exciting compound in the world of scientific research. It has been used in a variety of experiments, ranging from synthesizing new materials to understanding the biochemical and physiological effects of compounds.
Aplicaciones Científicas De Investigación
Biased Agonists for Serotonin Receptors
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds show promise as antidepressant drug candidates, exhibiting high selectivity and potency in stimulating ERK1/2 phosphorylation, which is a key pathway in antidepressant action (Sniecikowska et al., 2019).
Photocytotoxic Properties in Cancer Therapy
Iron(III) complexes incorporating derivatives of (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine have been investigated for their photocytotoxic properties. These complexes exhibit significant activity against various cancer cell lines by inducing apoptosis and generating reactive oxygen species when exposed to red light (Basu et al., 2014).
Anticonvulsant Agents
A series of Schiff bases of 3-aminomethyl pyridine, structurally related to (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, have shown potential as anticonvulsant agents. These compounds were observed to provide seizure protection in various models, highlighting their potential in epilepsy treatment (Pandey & Srivastava, 2011).
Cytotoxic Agents for Cancer Treatment
N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, similar in structure to (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, have been synthesized and evaluated for their anti-tumor potential. Some compounds in this series demonstrated cytotoxic activity against various cancer cell lines, potentially offering new avenues for cancer therapy (Ramazani et al., 2014).
Novel Agonists for 5-HT1A Receptor
Research into 5-HT1A receptor compounds has led to the development of novel 'biased agonists'. These compounds, including derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, preferentially target serotonin receptors in specific brain regions, potentially opening new therapeutic avenues for CNS disorders involving serotonergic neurotransmission (Sniecikowska et al., 2019).
Propiedades
IUPAC Name |
(5-chloro-3-methyl-1-benzothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINIHPVXSYVZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



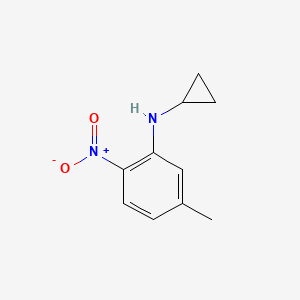

![Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-](/img/structure/B1432396.png)

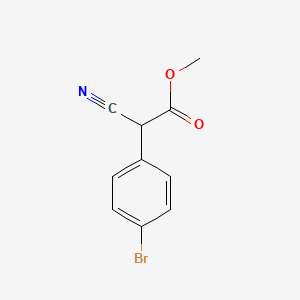

![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)
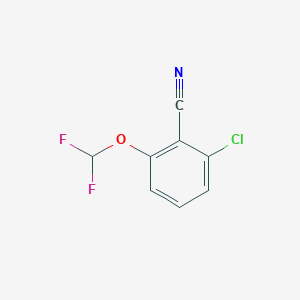
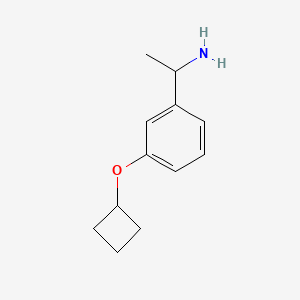


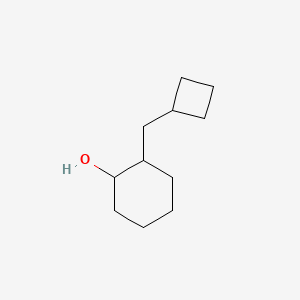
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)
